![molecular formula C47H93N2O6P B13392076 (7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)

(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

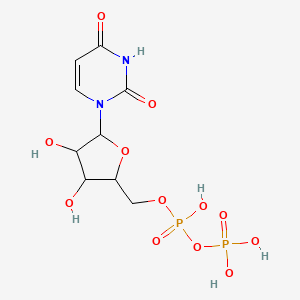

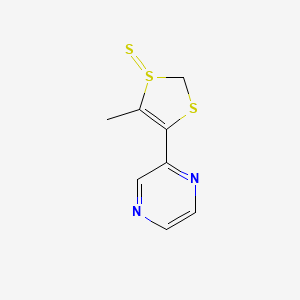

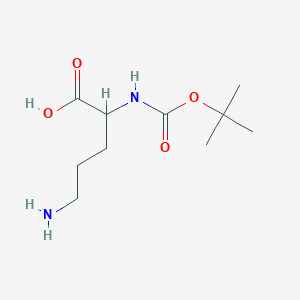

C24:1 Sphingomyelin, also known as nervonoyl sphingomyelin, is a type of sphingolipid that contains a nervonic acid (C24:1) fatty acyl chain. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly in the myelin sheath of nerve cells. They play a crucial role in cell membrane structure and function, including cell signaling and membrane fluidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

C24:1 Sphingomyelin can be synthesized through the condensation of sphingosine with nervonic acid. The reaction typically involves the activation of the carboxyl group of nervonic acid, followed by its coupling with the amino group of sphingosine. This process can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions .

Industrial Production Methods

Industrial production of C24:1 Sphingomyelin often involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate and purify the desired sphingomyelin species .

Chemical Reactions Analysis

Types of Reactions

C24:1 Sphingomyelin undergoes various chemical reactions, including:

Oxidation: The double bond in the nervonic acid chain can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: Sphingomyelin can be hydrolyzed by sphingomyelinase to produce ceramide and phosphocholine.

Substitution: The phosphate group in sphingomyelin can participate in substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Hydrolysis: Enzymatic hydrolysis using sphingomyelinase under physiological conditions.

Substitution: Phospholipase enzymes or chemical reagents like phosphoric acid can facilitate substitution reactions.

Major Products

Oxidation: Epoxides, hydroxylated sphingomyelins.

Hydrolysis: Ceramide, phosphocholine.

Substitution: Various phospholipid derivatives.

Scientific Research Applications

C24:1 Sphingomyelin has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.

Biology: Investigated for its role in cell signaling, membrane dynamics, and myelin sheath formation.

Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, such as multiple sclerosis, due to its role in myelin sheath maintenance.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.

Mechanism of Action

C24:1 Sphingomyelin exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and organization. It interacts with cholesterol and other lipids to form lipid rafts, which are specialized membrane microdomains involved in cell signaling and protein sorting. The presence of the nervonic acid chain allows for specific interactions with proteins and other lipids, modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

C240 Sphingomyelin (Lignoceroyl Sphingomyelin): Contains a saturated lignoceric acid (C24:0) chain.

C160 Sphingomyelin (Palmitoyl Sphingomyelin): Contains a palmitic acid (C16:0) chain.

C180 Sphingomyelin (Stearoyl Sphingomyelin): Contains a stearic acid (C18:0) chain.

Uniqueness

C24:1 Sphingomyelin is unique due to the presence of the nervonic acid chain, which imparts distinct biophysical properties to the lipid. This unsaturated fatty acid chain allows for greater membrane fluidity and specific interactions with cholesterol, influencing the formation of lipid rafts and membrane microdomains. These properties make C24:1 Sphingomyelin particularly important in the context of nerve cell membranes and myelin sheath integrity .

Properties

Molecular Formula |

C47H93N2O6P |

|---|---|

Molecular Weight |

813.2 g/mol |

IUPAC Name |

[3-hydroxy-2-(tetracos-15-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53) |

InChI Key |

WKZHECFHXLTOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B13392005.png)

![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)

![6-[1-[8-Fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one](/img/structure/B13392093.png)

![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)